molecular formula C11H13ClO B13550264 1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol

1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13550264
M. Wt: 196.67 g/mol
InChI Key: DIBVFAFUQQOYKY-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol is an organic compound that features a cyclopropyl group attached to a chlorophenyl ring and an ethan-1-ol moiety

Preparation Methods

The synthesis of 1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol typically involves the reaction of 3-chlorophenylcyclopropane with ethan-1-ol under specific conditions. One common method includes the use of a suitable catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol can be compared with other similar compounds, such as:

    1-[2-(4-Chlorophenyl)cyclopropyl]ethan-1-one: This compound has a similar structure but differs in the position of the chlorine atom and the functional group attached to the cyclopropyl ring.

    1-(1-(3-Chlorophenyl)cyclopropyl)ethanone: This compound also features a chlorophenyl group attached to a cyclopropyl ring but has a ketone functional group instead of an alcohol.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-[1-(3-chlorophenyl)cyclopropyl]ethanol

InChI

InChI=1S/C11H13ClO/c1-8(13)11(5-6-11)9-3-2-4-10(12)7-9/h2-4,7-8,13H,5-6H2,1H3

InChI Key

DIBVFAFUQQOYKY-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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